molecular formula C8H13BrO3 B14454403 Ethyl 5-bromo-4-oxohexanoate CAS No. 75487-13-7

Ethyl 5-bromo-4-oxohexanoate

Cat. No.: B14454403
CAS No.: 75487-13-7
M. Wt: 237.09 g/mol
InChI Key: AECKHKIAYLJLAY-UHFFFAOYSA-N
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Description

Contextualization within the Class of Halogenated Ketoesters

Halogenated ketoesters are a class of organic compounds characterized by the presence of a ketone group, an ester group, and one or more halogen atoms. These compounds are of significant interest in organic synthesis due to their multiple reactive sites. The electron-withdrawing nature of the ketone and ester groups, combined with the reactivity of the carbon-halogen bond, allows for a wide range of chemical transformations.

These compounds serve as crucial building blocks for the synthesis of various heterocyclic compounds and other complex organic molecules. The specific placement of the halogen atom in relation to the keto and ester groups dictates the compound's reactivity and its subsequent applications. For instance, α-halogenated ketoesters are known to be precursors for various cyclic compounds. researchgate.net The synthesis of these compounds often involves the halogenation of a β-keto ester precursor. tandfonline.com

Structural Features and Their Chemical Significance

The chemical behavior of ethyl 5-bromo-4-oxohexanoate is a direct result of its distinct structural features. The molecule consists of a six-carbon chain with an ethyl ester at one end and a ketone at the fourth carbon position. A bromine atom is attached to the fifth carbon, which is alpha to the ketone.

This arrangement of functional groups is chemically significant. The bromine atom, being a good leaving group, makes the fifth carbon susceptible to nucleophilic attack. The ketone at the fourth position influences the acidity of the neighboring protons and can participate in various carbonyl reactions. The ethyl ester group at the other end of the molecule can undergo hydrolysis or transesterification. This trifunctional nature allows for sequential and selective reactions, making it a versatile tool for synthetic chemists.

Below is a table summarizing some of the key properties of this compound:

PropertyValue
CAS Number 75487-13-7 chemsrc.com
Molecular Formula C₈H₁₃BrO₃ nih.gov
Molecular Weight 237.09 g/mol nih.gov
Appearance Colorless to yellow viscous liquid or semi-solid
IUPAC Name This compound chemsrc.com

Overview of Research Trajectories for Alkyl 5-bromo-4-oxohexanoates

Research involving alkyl 5-bromo-4-oxohexanoates, including the ethyl and methyl esters, has largely focused on their utility as intermediates in the synthesis of more complex molecules, particularly heterocyclic compounds and those with potential biological activity.

One significant area of research involves the use of these compounds in condensation reactions. For example, ethyl 4-bromo-3-oxohexanoate has been used in condensations with acyl phloroglucinols to produce coumarin (B35378) derivatives. rsc.org These reactions can lead to the formation of either haloalkyl-substituted coumarins or furobenzopyranones through subsequent dehydrohalogenation. rsc.org

The bromine atom in these molecules makes them suitable for various substitution and cyclization reactions. For instance, the bromine can be displaced by a nucleophile, leading to the introduction of new functional groups. The keto and ester functionalities can also be involved in intramolecular reactions, leading to the formation of cyclic structures. The reactivity of the bromine atom and the keto group makes methyl 4-bromo-5-oxohexanoate a useful intermediate for synthesizing complex organic molecules and has been explored for potential uses in medicinal chemistry.

Furthermore, the development of stereoselective reactions involving halogenated ketoesters is an active area of research. researchgate.net The ability to control the stereochemistry during the synthesis of complex molecules is crucial, particularly in the development of new pharmaceuticals.

Properties

CAS No.

75487-13-7

Molecular Formula

C8H13BrO3

Molecular Weight

237.09 g/mol

IUPAC Name

ethyl 5-bromo-4-oxohexanoate

InChI

InChI=1S/C8H13BrO3/c1-3-12-8(11)5-4-7(10)6(2)9/h6H,3-5H2,1-2H3

InChI Key

AECKHKIAYLJLAY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=O)C(C)Br

Origin of Product

United States

Synthetic Methodologies for Ethyl 5 Bromo 4 Oxohexanoate

Established Synthetic Pathways

The construction of Ethyl 5-bromo-4-oxohexanoate typically begins with a readily available precursor, which is then functionalized to introduce the required bromine atom. The most direct approach involves the bromination of a suitable ketoester.

Bromination of Precursor Ketoesters (e.g., Ethyl 4-oxohexanoate)

The principal and most direct pathway to this compound involves the regioselective bromination of its non-halogenated precursor, Ethyl 4-oxohexanoate. nih.gov This precursor is a γ-ketoester featuring two distinct enolizable positions, alpha to the carbonyl group: the C-3 methylene (B1212753) (-CH2-) position and the C-5 methyl (-CH3) position.

The primary challenge in this synthesis is controlling the regioselectivity of the bromination. Under typical electrophilic bromination conditions, the reaction proceeds via an enol or enolate intermediate. The relative acidity of the α-protons and the stability of the resulting intermediates determine the site of halogenation. The protons at the C-3 methylene position are generally considered more acidic and sterically accessible than those at the C-5 methyl position, often leading to the formation of the isomeric Ethyl 3-bromo-4-oxohexanoate as a potential major byproduct. Therefore, achieving selective bromination at the C-5 position requires specialized reagents and conditions designed to override this inherent reactivity preference.

Multicomponent and Tandem Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, represent a highly efficient strategy in modern organic synthesis. frontiersin.org Similarly, tandem or domino reactions involve a sequence of intramolecular transformations, often triggered by a single event.

While these approaches offer powerful tools for the rapid assembly of complex molecules, their application to the specific synthesis of this compound is not extensively documented in the literature. In principle, a multicomponent strategy could be envisioned where a three-carbon aldehyde equivalent, an acetyl equivalent, and a brominating agent assemble with an ethyl acetate (B1210297) fragment. However, controlling the connectivity and functionalization in such a reaction to selectively yield the desired product remains a significant synthetic challenge. One example of a multicomponent reaction that produces a different type of bromo-keto structure is the stereoselective synthesis of (Z)-β-bromo Baylis–Hillman ketones, which utilizes magnesium bromide as both a Lewis acid promoter and a bromine source in a one-pot, three-component reaction of α,β-acetylenic ketones, aldehydes, and the magnesium bromide itself. organic-chemistry.org

Strategic Approaches to Functional Group Introduction

Overcoming the regioselectivity challenges inherent in the synthesis of this compound requires strategic planning in the introduction of the bromo and ester functionalities.

Regioselective Bromination Techniques (e.g., using N-Bromosuccinimide, Copper(II) Bromide)

To favor the formation of the C-5 bromo isomer, specific brominating agents and reaction conditions are employed. These methods are designed to control the formation of the enol/enolate intermediate or to proceed through alternative mechanisms.

N-Bromosuccinimide (NBS): NBS is a widely used reagent for the selective bromination of positions alpha to carbonyl groups. mdpi.com The regioselectivity of NBS bromination can be influenced by the reaction conditions. Under acidic catalysis, the reaction typically proceeds through the more stable enol, which in the case of Ethyl 4-oxohexanoate would be the C-3 enol, leading to the undesired isomer. However, under radical conditions (initiated by light or a radical initiator), bromination may occur with different selectivity.

Copper(II) Bromide (CuBr₂): Copper(II) bromide is an effective reagent for the selective α-monobromination of ketones. The reaction is typically performed by refluxing the ketone with a suspension of CuBr₂ in a solvent mixture like chloroform-ethyl acetate. This method is known to proceed cleanly and offers high yields of α-bromo ketones. For an unsymmetrical ketoester like Ethyl 4-oxohexanoate, CuBr₂ could provide a pathway to the desired 5-bromo product, potentially through a copper enolate intermediate that favors the less substituted side.

Other specialized reagents like Bromodimethylsulfonium bromide (BDMS) have also been developed for the mild and regioselective α-monobromination of β-keto esters, offering excellent yields without the need for strong acids, bases, or catalysts. nih.govorganic-chemistry.org

Brominating ReagentTypical SubstrateGeneral ConditionsKey Advantage
N-Bromosuccinimide (NBS)Ketones, β-Keto EstersAcid or radical initiation (e.g., AIBN, light), various solvents (e.g., CCl₄, MeCN)Versatile; selectivity can be tuned by reaction conditions
Copper(II) Bromide (CuBr₂)KetonesReflux in CHCl₃-EtOAcHigh selectivity for monobromination
Bromodimethylsulfonium Bromide (BDMS)β-Keto Esters, 1,3-Diketones0-5 °C or room temperature in CH₂Cl₂Mild, catalyst-free, excellent yields for monobromination

Esterification Methods for Carboxylic Acid Precursors

An alternative synthetic route involves the initial preparation of the corresponding carboxylic acid, 5-bromo-4-oxohexanoic acid, followed by esterification. This strategy separates the challenges of regioselective bromination from the introduction of the ester group.

Once the 5-bromo-4-oxohexanoic acid is obtained, standard esterification procedures can be applied to yield the final product. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically heated to reflux to drive the equilibrium towards the ester product.

Other mild esterification methods could also be employed, particularly if the bromo-keto-acid is sensitive to strong acidic conditions. These include reaction with diazomethane (B1218177) or using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with an activating agent such as 4-dimethylaminopyridine (B28879) (DMAP).

Advanced Synthetic Strategies and Considerations

Modern synthetic chemistry offers more sophisticated strategies that could be applied to the synthesis of this compound, particularly for controlling stereochemistry. Asymmetric catalysis, for instance, allows for the enantioselective halogenation of β-ketoesters. acs.org

Catalytic asymmetric bromination can be achieved using chiral catalysts, such as chiral bisoxazoline-copper(II) complexes, in combination with an electrophilic bromine source. acs.org This approach would not only control the regioselectivity but also establish a stereocenter at the C-5 position, yielding an enantiomerically enriched product. Such chiral building blocks are of high value in pharmaceutical and natural product synthesis. While these methods have been successfully applied to a range of β-ketoesters, their specific application to produce this compound would require optimization of the catalyst and reaction conditions to ensure both high regioselectivity and enantioselectivity.

Enantioselective Synthesis and Chiral Control

The introduction of a bromine atom at the α-position to the ketone in ethyl 4-oxohexanoate creates a stereocenter. Achieving high enantioselectivity in this transformation is a key focus of modern organic synthesis. While direct enantioselective bromination of ethyl 4-oxohexanoate is not extensively documented, analogous reactions with other β-keto esters provide a framework for achieving chiral control.

Organocatalysis, particularly using cinchona alkaloids and their derivatives, has emerged as a powerful tool for the enantioselective α-halogenation of carbonyl compounds. These catalysts can activate the substrate and the halogenating agent, facilitating a highly stereocontrolled reaction. For instance, hybrid amide-based Cinchona derivatives have been successfully employed as catalysts in the enantioselective α-chlorination of β-keto esters, achieving high yields and enantiomeric excesses (ee). It is plausible that a similar catalytic system could be adapted for the bromination of ethyl 4-oxohexanoate.

The proposed mechanism involves the formation of an enolate from the β-keto ester, which is stabilized by the chiral catalyst through hydrogen bonding and ionic interactions. This catalyst-enolate complex then reacts with an electrophilic bromine source, such as N-bromosuccinimide (NBS), in a stereodefined manner. The bulky nature of the catalyst directs the approach of the brominating agent to one face of the enolate, resulting in the preferential formation of one enantiomer.

Key parameters influencing the enantioselectivity include the structure of the catalyst, the solvent, the temperature, and the nature of the brominating agent. Optimization of these conditions is crucial for achieving high ee.

Table 1: Catalyst Screening for a Model Asymmetric α-Chlorination of a β-Keto Ester

CatalystSolventTemperature (°C)Yield (%)ee (%)
Cinchona Derivative AToluene-20>9997
Cinchona Derivative BCH2Cl209585
Quinine-based CatalystTHF-409892

This table presents hypothetical data based on analogous reactions to illustrate the effect of different catalysts on the enantioselective chlorination of β-keto esters.

Biocatalytic Routes to Chiral Analogs

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. While direct enzymatic bromination of ethyl 4-oxohexanoate to yield a chiral product is a challenging prospect due to the nature of halogenating enzymes, biocatalytic reduction of the keto group in pre-formed this compound can provide access to chiral β-hydroxy-α-bromo esters. These compounds are valuable synthetic intermediates.

Ketoreductases (KREDs) are a class of enzymes that catalyze the stereoselective reduction of ketones to alcohols. The use of whole cells of microorganisms, such as Candida parapsilosis, has been shown to be effective in the reduction of α-keto esters, including those bearing a halogen substituent. For example, the biocatalytic reduction of ethyl 3-bromo-2-oxopropanoate using Candida parapsilosis ATCC 7330 yields (S)-ethyl 3-bromo-2-hydroxypropanoate with high enantiomeric excess (91%) and good conversion (78%). abap.co.in

This precedent suggests that a similar biocatalytic reduction of this compound could be developed. Screening of different yeast strains or isolated ketoreductases would be necessary to identify a biocatalyst with high activity and stereoselectivity for this specific substrate. The reaction is typically carried out in an aqueous medium under mild conditions, making it an environmentally friendly approach. The resulting chiral β-hydroxy ester can then be used in the synthesis of various other chiral molecules.

Table 2: Biocatalytic Reduction of a Model α-Bromo-β-keto Ester

BiocatalystSubstrateProductConversion (%)ee (%)
Candida parapsilosis ATCC 7330Ethyl 3-bromo-2-oxopropanoate(S)-Ethyl 3-bromo-2-hydroxypropanoate7891

This table is based on reported data for a similar substrate to illustrate the potential of biocatalytic reduction. abap.co.in

Flow Chemistry Applications in Synthesis

Flow chemistry, or continuous flow synthesis, has gained significant traction in both academia and industry due to its numerous advantages over traditional batch processing. These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. researchgate.net The synthesis of this compound, particularly the halogenation step, can greatly benefit from this technology.

The bromination of β-keto esters is often an exothermic reaction. In a batch reactor, localized temperature increases can lead to the formation of byproducts and a decrease in selectivity. Flow reactors, with their high surface-area-to-volume ratio, allow for efficient heat dissipation, ensuring isothermal conditions and better control over the reaction. researchgate.net

Furthermore, the use of hazardous reagents like bromine can be managed more safely in a continuous flow setup. The small reactor volume minimizes the amount of hazardous material present at any given time. Reagents can be generated in situ and consumed immediately, further enhancing the safety of the process.

A potential flow chemistry setup for the synthesis of this compound could involve pumping a solution of ethyl 4-oxohexanoate and a brominating agent, such as N-bromosuccinimide, through a heated or cooled reactor coil. The residence time in the reactor can be precisely controlled to maximize conversion and minimize byproduct formation. The output stream can then be directly subjected to in-line purification or further reaction steps. While specific applications to this compound are not yet prevalent, the synthesis of other α-ketoesters has been successfully demonstrated in continuous flow systems. researchgate.net

Table 3: Comparison of Batch vs. Flow Synthesis for a General Halogenation Reaction

ParameterBatch SynthesisFlow Synthesis
Safety Higher risk with hazardous reagentsEnhanced safety due to small volumes
Heat Transfer Less efficient, potential for hot spotsHighly efficient, precise temperature control
Scalability ChallengingStraightforward
Reproducibility Can be variableHigh
Reaction Time Often longerTypically shorter

Reactivity and Chemical Transformations of Ethyl 5 Bromo 4 Oxohexanoate

Reactions Involving the Carbonyl (Keto) Group

The ketone at the C-4 position is a primary site for various transformations, including reduction, oxidation, and nucleophilic addition reactions.

The keto group of Ethyl 5-bromo-4-oxohexanoate can be selectively reduced to a secondary alcohol. The choice of reducing agent is crucial as it determines the final product due to the presence of the reducible ester group.

Sodium Borohydride (NaBH₄): This is a mild reducing agent that selectively reduces aldehydes and ketones. brainly.in In the case of this compound, NaBH₄ is expected to reduce the ketone at the C-4 position to a hydroxyl group, yielding Ethyl 5-bromo-4-hydroxyhexanoate, without affecting the ethyl ester functionality. ncert.nic.innih.gov This chemoselectivity is a key advantage for synthetic applications where the ester group must be preserved. The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. beilstein-journals.org

Lithium Aluminum Hydride (LiAlH₄): In contrast, LiAlH₄ is a much stronger and less selective reducing agent. wikipedia.org It will reduce both the ketone and the ester group. organic-chemistry.org Treatment of this compound with LiAlH₄ would result in the reduction of the ketone to a secondary alcohol and the ethyl ester to a primary alcohol, yielding 5-bromohexane-1,4-diol. While LiAlH₄ can also reduce alkyl halides, this reaction is generally slower than carbonyl reduction. chemistrysteps.com

ReagentFunctional Group(s) ReducedExpected Product
Sodium Borohydride (NaBH₄)Ketone onlyEthyl 5-bromo-4-hydroxyhexanoate
Lithium Aluminum Hydride (LiAlH₄)Ketone and Ester5-bromohexane-1,4-diol

Ketones are generally resistant to oxidation under mild conditions because they lack the hydrogen atom on the carbonyl carbon that aldehydes possess. nih.gov Strong oxidizing agents like potassium permanganate (B83412) can oxidize ketones, but this typically involves the cleavage of carbon-carbon bonds under harsh conditions, which is synthetically destructive and rarely used. nih.gov

A more specific and controlled oxidation of ketones is the Baeyer-Villiger oxidation , which converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). nih.govwikipedia.org This reaction involves the insertion of an oxygen atom into a C-C bond adjacent to the carbonyl group. adichemistry.com The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon groups. The general order of migration is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. wikipedia.org

For this compound, the two groups attached to the carbonyl are the bromomethyl group (-CH(Br)CH₃) and the propanoate ester group (-CH₂CH₂COOEt). Based on the migratory aptitude rules, the secondary, bromine-bearing carbon would likely migrate in preference to the primary carbon of the propanoate chain, though the presence of the ester and bromine can influence the outcome.

The carbonyl group is polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This makes the carbonyl carbon susceptible to attack by nucleophiles. beilstein-journals.org This fundamental reaction is the first step in many transformations, including reduction by hydride reagents (where H⁻ is the nucleophile) and condensation reactions. nih.govbeilstein-journals.org A wide variety of nucleophiles can add to the ketone, leading to a tetrahedral intermediate which can then be protonated to form an alcohol. rsc.org

The hydrogen atoms on the carbon atom alpha to the ketone (C-3) are acidic due to the electron-withdrawing effect of both the adjacent ketone and the ester group. This makes them susceptible to deprotonation by a base to form a resonance-stabilized enolate. This enolate can then act as a nucleophile in an Aldol-type condensation reaction.

Compounds like β-keto esters are excellent nucleophilic donors in mixed aldol (B89426) reactions. ncert.nic.in this compound can, therefore, be expected to react with an aldehyde that cannot form an enolate itself (like benzaldehyde) in the presence of a base (e.g., sodium ethoxide). The enolate formed at C-3 would attack the benzaldehyde (B42025) carbonyl, and subsequent dehydration could lead to an α,β-unsaturated product.

Reactions Involving the Bromine Substituent

The bromine atom at the C-5 position is alpha to the carbonyl group, making it highly activated towards nucleophilic substitution.

The C-Br bond in α-haloketones is significantly more reactive towards nucleophilic substitution than in a typical alkyl halide. This enhanced reactivity is due to the inductive electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-Br bond and makes the α-carbon more electrophilic. These reactions typically proceed through an S_N2 mechanism , involving a backside attack by the nucleophile and inversion of stereochemistry if the carbon is chiral. S_N1 reactions are unlikely as they would involve the formation of a primary or secondary carbocation, which is generally unstable.

Under strongly basic conditions, a competing reaction known as the Favorskii rearrangement can occur. This involves the formation of a cyclopropanone (B1606653) intermediate followed by nucleophilic attack and ring-opening, leading to a rearranged carboxylic acid derivative.

Common Nucleophiles and Products:

Amines: Primary or secondary amines react readily to displace the bromide, forming α-amino ketones. For example, reaction with ammonia (B1221849) or a primary amine (R-NH₂) would yield Ethyl 5-amino-4-oxohexanoate derivatives. wikipedia.org

Thiols: Thiols are excellent nucleophiles and would react to form α-thio ketones. The resulting products can sometimes undergo further intramolecular reactions.

Alcohols: Alcohols or alkoxides can act as nucleophiles to displace the bromide, yielding α-alkoxy ketones.

NucleophileExampleExpected Product Class
AmineR-NH₂α-Amino ketone
ThiolR-SHα-Thio ketone
Alcohol/AlkoxideR-OH / R-O⁻α-Alkoxy ketone

Elimination Reactions to Unsaturated Systems

This compound, as an α-bromo ketone, can undergo elimination reactions to form α,β-unsaturated ketoesters. This transformation is typically achieved through dehydrobromination, which involves the removal of hydrogen and bromine atoms from adjacent carbons. The reaction is generally carried out in the presence of a base.

The most common mechanism for this reaction is the E2 (elimination, bimolecular) pathway. libretexts.org A base abstracts a proton from the carbon adjacent to the carbonyl group (the α'-position), while the bromide ion departs simultaneously from the α-carbon. The choice of base is crucial; sterically hindered, non-nucleophilic bases such as pyridine (B92270) are often employed to favor elimination over substitution. libretexts.orglibretexts.org The reaction is typically heated to facilitate the elimination process. libretexts.org This process results in the formation of a carbon-carbon double bond conjugated with the carbonyl group, yielding ethyl 4-oxo-5-hexenoate.

The regioselectivity of the elimination is dictated by the availability of abstractable protons. In the case of this compound, the proton at the C-5 position is abstracted, leading to the formation of the conjugated system.

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound serves as a functional handle for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds at the C-5 position. These reactions are fundamental in organic synthesis for building molecular complexity. Catalysts based on palladium and nickel are commonly employed for these transformations.

One prominent example is the Negishi cross-coupling, which involves the reaction of an organozinc reagent with an organic halide. nih.gov In a reaction analogous to that of this compound, racemic α-bromoketones have been successfully coupled with various arylzinc reagents using a nickel-based catalyst system. nih.gov This stereoconvergent process can create α-aryl ketones under mild conditions, often at low temperatures (-30 °C). nih.gov The reaction demonstrates tolerance to a range of functional groups on the organozinc partner, including ethers, halogens, and amines. nih.gov

Other well-established cross-coupling reactions applicable to this substrate include:

Suzuki Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne, leading to an alkynylated product.

The specific conditions for these reactions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity.

Table 1: Representative Metal-Catalyzed Cross-Coupling Conditions for α-Bromoketones

Reaction TypeCoupling PartnerCatalyst SystemTypical ConditionsProduct Type
NegishiArylzinc Iodide (ArZnI)NiCl₂·glyme / pybox ligandTHF, -30 °CEthyl 5-aryl-4-oxohexanoate
SuzukiArylboronic Acid (ArB(OH)₂)Pd(PPh₃)₄ or Pd(OAc)₂ / LigandBase (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Toluene, DMF)Ethyl 5-aryl-4-oxohexanoate
HeckAlkene (e.g., Styrene)Pd(OAc)₂ / Ligand (e.g., PPh₃)Base (e.g., Et₃N), Solvent (e.g., Acetonitrile)Ethyl 4-oxo-5-alkenylhexanoate

Reactions Involving the Ester Group

Hydrolysis to the Corresponding Carboxylic Acid

The ethyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 5-bromo-4-oxohexanoic acid. This transformation can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester in the presence of a dilute mineral acid, such as sulfuric acid or hydrochloric acid, and an excess of water. libretexts.org The mechanism involves the initial protonation of the carbonyl oxygen by a hydronium ion, which activates the carbonyl carbon towards nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, followed by proton transfer and elimination of ethanol (B145695) to yield the carboxylic acid and regenerate the acid catalyst. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): Saponification is an irreversible process that involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion as the leaving group. The ethoxide, being a strong base, immediately deprotonates the newly formed carboxylic acid to yield a carboxylate salt and ethanol. A final acidification step is required to protonate the carboxylate and isolate the free carboxylic acid.

Transesterification Processes

Transesterification is the process of converting one ester into another by reacting it with an alcohol. For this compound, the ethyl group can be exchanged for a different alkyl or aryl group (R') by reacting it with an excess of the corresponding alcohol (R'OH). This reaction is typically catalyzed by either an acid or a base. nih.gov

Acid-Catalyzed Transesterification: Similar to acid-catalyzed hydrolysis, the reaction is initiated by protonation of the carbonyl oxygen. The new alcohol (R'OH) then acts as a nucleophile, attacking the carbonyl carbon. After proton transfers, ethanol is eliminated, and the new ester is formed. The reaction is an equilibrium process, and using a large excess of the new alcohol or removing the ethanol as it forms can drive the reaction to completion.

Base-Catalyzed Transesterification: An alkoxide base corresponding to the new alcohol (R'O⁻) is used as the catalyst. It attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then eliminates an ethoxide ion to generate the new ester.

A wide variety of catalysts, including protic acids, Lewis acids, organic bases, and enzymes, can be employed to facilitate this transformation under mild conditions. nih.gov

Reactions with Organometallic Reagents

The ester functionality of this compound is susceptible to attack by strong carbon nucleophiles like Grignard reagents (RMgX) and organolithium reagents (RLi). Due to the high reactivity of these reagents, the reaction typically proceeds via a double addition mechanism. masterorganicchemistry.com

The first equivalent of the organometallic reagent adds to the ester carbonyl, forming a tetrahedral intermediate. This intermediate is unstable and collapses by eliminating the ethoxide leaving group, which results in the formation of a ketone intermediate. masterorganicchemistry.comyoutube.com This newly formed ketone is also highly reactive towards the organometallic reagent and is immediately attacked by a second equivalent. masterorganicchemistry.com After an acidic workup to protonate the resulting alkoxide, a tertiary alcohol is formed.

It is important to note that the ketone carbonyl already present in this compound will also react with the organometallic reagent. Therefore, treatment with excess Grignard reagent (at least three equivalents) would be expected to result in the addition to both the original ketone and the ester, ultimately yielding a diol after workup.

Cyclization and Ring-Forming Reactions

The bifunctional nature of this compound, possessing an α-bromo ketone and an ester group within the same molecule, makes it a valuable precursor for the synthesis of various cyclic compounds, particularly five-membered rings. Intramolecular reactions can be initiated by treating the molecule with appropriate reagents.

One potential pathway involves an intramolecular alkylation. In the presence of a base, a carbanion can be generated at the carbon alpha to the ester group (C-2). This nucleophile can then attack the electrophilic carbon bearing the bromine atom (C-5) in an intramolecular SN2 reaction. This process, a 5-exo-tet cyclization, would lead to the formation of a substituted cyclopentanone (B42830) ring, specifically ethyl 2-acetyl-1-cyclopentanone.

Alternatively, the molecule can serve as a precursor for 1,4-dicarbonyl compounds, which are classic substrates for synthesizing five-membered heterocycles like furans, pyrroles, and thiophenes via Paal-Knorr synthesis. For instance, substitution of the bromine with a nucleophile followed by manipulation of the ester could lead to a suitable 1,4-diketone, which upon treatment with a dehydrating agent (for furans), an amine (for pyrroles), or a sulfurizing agent (for thiophenes), would yield the corresponding heterocyclic ring.

Furthermore, reactions involving external binucleophiles can lead to larger heterocyclic systems. For example, reaction with a compound like 2-aminothiophenol (B119425) could potentially lead to the formation of a seven-membered benzothiazepine (B8601423) ring system, as has been demonstrated with related keto-ester structures. researchgate.net

Spectroscopic and Structural Characterization of Ethyl 5 Bromo 4 Oxohexanoate and Its Derivatives

Mass Spectrometry (MS)

Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for elucidating the structure of organic molecules through the analysis of their fragmentation patterns upon ionization. For Ethyl 5-bromo-4-oxohexanoate, several key fragmentation pathways can be anticipated. The presence of bromine is particularly significant due to its isotopic distribution (79Br and 81Br in an approximate 1:1 ratio), which would result in characteristic M and M+2 isotope peaks for any bromine-containing fragments.

Expected Key Fragmentations:

α-Cleavage: Cleavage of the carbon-carbon bonds adjacent to the ketone and ester functional groups is expected.

Loss of the ethyl group (•CH₂CH₃, 29 Da) from the ester.

Loss of the ethoxy group (•OCH₂CH₃, 45 Da) from the ester, leading to an acylium ion.

Cleavage adjacent to the ketone could lead to the loss of a propyl bromide radical or related fragments.

McLafferty Rearrangement: A potential rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage, could lead to the elimination of a neutral alkene molecule.

Loss of Bromine: Cleavage of the C-Br bond would result in a fragment with a mass loss of 79/81 Da.

Hypothetical Mass Spectrometry Data Table:

Predicted m/z Proposed Fragment Ion Notes
M+, (M+2)+[C₈H₁₃BrO₃]⁺Molecular ion peaks, showing the characteristic 1:1 isotopic pattern for Br.
M-29[C₆H₈BrO₃]⁺Loss of an ethyl radical (•CH₂CH₃) from the ester.
M-45[C₆H₈BrO₂]⁺Loss of an ethoxy radical (•OCH₂CH₃) from the ester.
M-79/81[C₈H₁₃O₃]⁺Loss of a bromine radical (•Br).

This table is predictive and not based on experimental data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared light. The IR spectrum of this compound is expected to show characteristic absorption bands for its ester and ketone carbonyl groups, as well as C-O and C-Br bonds.

Expected Characteristic IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C=O (Ester)~1735-1750Strong
C=O (Ketone)~1715Strong
C-O (Ester)~1000-1300Strong
C-H (sp³)~2850-3000Medium-Strong
C-Br~500-600Medium-Weak

This table is predictive and not based on experimental data.

The presence of two distinct carbonyl peaks would be a key feature, with the ester carbonyl typically appearing at a slightly higher wavenumber than the ketone carbonyl.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. As of this writing, there are no published crystal structures for this compound in crystallographic databases.

Should a single crystal of sufficient quality be obtained, X-ray diffraction analysis would reveal precise bond lengths, bond angles, and intermolecular interactions. This data would confirm the connectivity of the atoms and provide insight into the conformation of the molecule in the solid state. The analysis of related bromo-organic compounds often reveals the role of halogen bonding in the crystal packing.

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are essential for the separation, purification, and analysis of organic compounds. For a moderately polar compound like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be suitable techniques.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC would likely be the method of choice for the analysis and purification of this compound.

Typical HPLC Conditions:

Parameter Condition
Stationary Phase C18 (Octadecylsilyl) silica (B1680970) gel
Mobile Phase Gradient of water and acetonitrile (B52724) or methanol
Detector UV-Vis (at a low wavelength, e.g., 210 nm)

This table represents common starting conditions and would require optimization.

Gas Chromatography (GC):

Given its expected volatility, GC could also be used for the analysis of this compound, often coupled with a mass spectrometer (GC-MS) for identification.

Typical GC Conditions:

Parameter Condition
Stationary Phase Polysiloxane-based (e.g., DB-5 or equivalent)
Carrier Gas Helium or Hydrogen
Injection Mode Split/Splitless
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

This table represents common starting conditions and would require optimization.

Lack of Publicly Available Computational and Theoretical Studies on this compound

Consequently, it is not possible to provide a detailed article on the "Computational and Theoretical Studies on this compound" as outlined in the requested structure. The specific data required to populate the sections and subsections on Density Functional Theory (DFT) studies, ab initio methods, prediction of spectroscopic parameters, and mechanistic investigations, including transition state characterization and energy profiles, are absent from the current body of scientific literature.

While general principles of computational chemistry and theoretical studies are well-established for many organic compounds, their specific application and the resulting data for this compound have not been published. Researchers in the field have yet to focus on this particular molecule to the extent that would allow for a comprehensive report on its computational and theoretical properties. The creation of scientifically accurate data tables and detailed research findings is therefore not feasible without original research.

Further investigation into this compound would be necessary to generate the specific computational data requested. Such research would involve performing de novo quantum chemical calculations to determine its ground state geometries, electronic properties, and to analyze the pathways and kinetics of its potential reactions. Until such studies are conducted and published, a detailed article on this specific topic cannot be compiled.

Computational and Theoretical Studies on Ethyl 5 Bromo 4 Oxohexanoate

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure of Ethyl 5-bromo-4-oxohexanoate is not static; it exists as an ensemble of interconverting conformations. Conformational analysis of this molecule involves identifying the most stable arrangements of its atoms in space, which are determined by a delicate balance of various intramolecular interactions.

Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of the molecule. These calculations can predict the geometries of various conformers and their relative stabilities. For instance, different staggered and eclipsed conformations can be modeled to determine the energetic barriers to rotation.

Intramolecular interactions play a crucial role in stabilizing certain conformations. In this compound, dipole-dipole interactions between the polar C=O (keto and ester) and C-Br bonds are significant. Hydrogen bonding is not a dominant feature in this molecule, but weak C-H···O interactions may contribute to the stability of certain folded conformations. Steric hindrance between bulky groups, such as the bromine atom and the ethyl group, will destabilize conformations where these groups are in close proximity.

The presence of the bromine atom introduces specific non-covalent interactions. Halogen bonding, where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophilic site like the oxygen of a carbonyl group, could be a factor in determining the preferred conformation, although it is more commonly observed in intermolecular interactions.

A related study on ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate revealed the importance of n-π interactions involving the bromine atom in its crystal structure. mdpi.com While this compound lacks an aromatic ring for such an interaction, it highlights the significant role that bromine can play in directing molecular conformation and crystal packing through subtle electronic effects.

Table 1: Key Torsional Angles for Conformational Analysis of this compound

Torsional AngleDescriptionExpected Influence on Conformation
O=C-C2-C3Rotation around the C2-C3 bondInfluences the relative position of the ester group to the main chain.
C2-C3-C4-C5Rotation around the C3-C4 bondAffects the orientation of the keto group relative to the ester.
C3-C4-C5-BrRotation around the C4-C5 bondDetermines the position of the bromine atom relative to the keto group.
C4-C5-C6-HRotation around the C5-C6 bondDefines the orientation of the terminal methyl group.

Molecular Modeling and Docking Studies (Applicable to related compounds for theoretical biological interactions)

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity. This scoring is typically based on a force field that estimates the interaction energy, including terms for van der Waals forces, electrostatic interactions, and hydrogen bonding.

For a molecule like this compound, a docking study would begin with a three-dimensional model of the compound. This model would then be placed into the active site of a target protein. The software would then explore different binding poses, rotating and flexing the molecule to find the one with the most favorable interactions. The presence of the electronegative oxygen and bromine atoms, as well as the ester group, provides potential sites for hydrogen bonding and other polar interactions with amino acid residues in the protein's active site.

A computational study on a different complex organic ester, ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate, demonstrated the use of molecular docking to predict its binding mode within the minor groove of DNA. nih.gov The study also employed molecular dynamics simulations to validate the stability of the predicted binding, and the binding energy was calculated, showing dominant contributions from van der Waals and electrostatic energies. nih.gov This approach could theoretically be applied to this compound to explore its potential interactions with various biological targets.

Furthermore, computational analyses often include the calculation of molecular properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.gov These frontier orbitals are crucial in determining the reactivity of a molecule and its ability to participate in chemical reactions, including those with biological macromolecules.

Table 2: Theoretical Biological Interactions and Relevant Molecular Properties

Interaction TypePotential Functional Groups InvolvedRelevant Molecular Properties
Hydrogen BondingCarbonyl oxygens (keto and ester) as acceptors.Partial atomic charges, electrostatic potential maps.
Halogen BondingBromine atom as a potential halogen bond donor.Electrostatic potential (σ-hole).
Van der Waals InteractionsThe entire molecule, particularly the alkyl chain.Molecular shape and volume.
Dipole-Dipole InteractionsC=O and C-Br bonds.Molecular dipole moment.

Synthetic Utility and Research Applications of Ethyl 5 Bromo 4 Oxohexanoate

Role as a Versatile Building Block in Organic Synthesis

The reactivity of the α-bromo ketone and the ester functionality makes ethyl 5-bromo-4-oxohexanoate a potentially valuable building block for constructing more complex molecular architectures.

Synthesis of Complex Organic Molecules

The carbon skeleton of this compound can serve as a foundation for the elaboration of more intricate structures. The bromine atom can be displaced by a variety of nucleophiles, and the ketone and ester groups can participate in a wide array of carbon-carbon bond-forming reactions. For instance, the α-bromo ketone moiety is a classic precursor for reactions such as the Favorskii rearrangement to produce carboxylic acid derivatives or can undergo nucleophilic substitution with various heteroatom and carbon nucleophiles.

Construction of Diverse Heterocyclic Frameworks

The reaction of α-bromo ketones with binucleophilic reagents is a well-established strategy for the synthesis of a wide variety of heterocyclic compounds. For example, condensation with thioamides or thioureas can lead to the formation of thiazole (B1198619) rings, which are present in many biologically active molecules. Similarly, reaction with amidines or guanidines could yield imidazole (B134444) or pyrimidine (B1678525) derivatives, respectively. The presence of the ester group provides an additional handle for further cyclization or functionalization of the resulting heterocyclic systems.

Formation of Functionalized Carbocyclic and Acyclic Systems

The reactive sites within this compound can be exploited to construct functionalized carbocyclic and acyclic systems. For example, intramolecular cyclization reactions could be envisioned, where a nucleophile generated elsewhere in the molecule displaces the bromide to form a cyclic ketone. Furthermore, the ketone and ester functionalities can be modified through various synthetic transformations to introduce new functional groups and extend the carbon chain, leading to the formation of complex acyclic structures.

Intermediate in the Development of Fine Chemicals

Fine chemicals are pure, single substances produced in limited quantities and are often used as intermediates in the production of specialty chemicals such as pharmaceuticals, agricultural chemicals, and fragrances. cheminovas.com Due to its specific combination of functional groups, this compound could serve as a tailored intermediate for the synthesis of high-value fine chemicals. The ability to selectively react at the bromine, ketone, or ester positions allows for a controlled and stepwise construction of target molecules with precise functionalities.

Precursor in the Synthesis of Pharmacologically Relevant Compounds

Many biologically active compounds contain heterocyclic and functionalized carbocyclic or acyclic moieties. The potential of this compound to serve as a precursor for these structural motifs makes it an interesting starting material for the synthesis of pharmacologically relevant compounds.

Design and Synthesis of Novel Pharmacophores

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The versatile reactivity of this compound allows for its incorporation into a variety of molecular scaffolds, enabling the systematic exploration of chemical space in the search for new pharmacophores. By strategically modifying the core structure of this building block, medicinal chemists can design and synthesize libraries of novel compounds for screening against various biological targets. For instance, the synthesis of 5-ene-4-thiazolidinones, a class of compounds with diverse pharmacological applications, can be achieved from precursors containing α-bromo ketone functionalities. nih.gov

Despite a comprehensive search for scientific literature and data, there is currently no publicly available information detailing the specific synthetic utility and research applications of the chemical compound This compound in the requested areas of drug discovery, agrochemical science, and materials science.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed content for the specified outline sections: "6.3.2. Access to Chiral Intermediates for Drug Discovery" and "6.4. Applications in Agrochemical and Materials Science Research."

Consequently, the table of mentioned compounds cannot be generated as no specific chemical reactions or related compounds involving this compound were identified in the context of the requested applications.

Derivatives and Analogs of Ethyl 5 Bromo 4 Oxohexanoate: Comparative Research

Structural Analogs with Variations in Alkyl Chain Length and Branching

The reactivity of ketoesters can be significantly influenced by modifications to the alkyl chain. By comparing Ethyl 5-bromo-4-oxohexanoate with its analogs, such as Ethyl 5-bromo-4-oxopentanoate and Ethyl 5-methyl-4-oxohexanoate, researchers can probe the electronic and steric effects on reaction outcomes.

Ethyl 5-bromo-4-oxopentanoate : Shortening the alkyl chain by one methylene (B1212753) group to form Ethyl 5-bromo-4-oxopentanoate alters the molecule's steric profile and the relative positioning of its functional groups. sigmaaldrich.comnih.govnih.gov This can affect intramolecular cyclization reactions, where the formation of five-membered rings might be favored over the six-membered rings derivable from the hexanoate (B1226103) parent. The synthesis of such analogs often follows similar pathways to the parent compound, typically involving the acylation of an appropriate enolate or a related condensation reaction.

Ethyl 5-methyl-4-oxohexanoate : Introducing a methyl group at the 5-position, adjacent to the carbonyl, creates a branched analog. uni.lunih.gov This branching introduces significant steric hindrance around the ketone, which can decrease its reactivity towards nucleophiles. Furthermore, the methyl group can influence the acidity of the α-protons, potentially altering the regioselectivity of enolate formation and subsequent reactions. epa.gov

Table 1: Comparison of Structural Analogs
Compound NameMolecular FormulaKey Structural DifferenceAnticipated Impact on Reactivity
This compoundC₈H₁₃BrO₃Parent structureBaseline reactivity
Ethyl 5-bromo-4-oxopentanoateC₇H₁₁BrO₃Shorter alkyl chain (n=1 vs n=2)Altered cyclization kinetics/thermodynamics
Ethyl 5-methyl-4-oxohexanoateC₉H₁₆O₃Methyl branch at C-5Increased steric hindrance at the ketone

Isomeric Forms

Isomers, molecules with the same molecular formula but different arrangements of atoms, provide crucial insights into how the positioning of functional groups dictates chemical behavior.

A key positional isomer of this compound is Ethyl 6-bromo-3-oxohexanoate . In this isomer, the bromine atom is on the terminal carbon (C-6) and the ketone is at the C-3 position. This structural rearrangement leads to profoundly different reactivity.

This compound is an α-bromo ketone, as the bromine is on the carbon adjacent to the carbonyl group. This arrangement makes the bromine a good leaving group in substitution reactions and facilitates reactions like the Favorskii rearrangement. The α-position is activated for both nucleophilic substitution at the carbon bearing the bromine and for enolization. libretexts.org

Ethyl 6-bromo-3-oxohexanoate , in contrast, is a γ-bromo ketone. The bromine is three carbons away from the carbonyl group. While still reactive, it does not possess the unique reactivity of an α-haloketone. Instead, it is more prone to intramolecular cyclization via nucleophilic attack from an enolate formed at the C-2 or C-4 position, leading to the formation of cyclopropyl (B3062369) or cyclopentanone (B42830) derivatives, respectively. The synthesis of γ-halogenated ketones often involves different strategies than α-halogenation, such as the nucleophilic addition of an organometallic halide to a halogenated carboxylic acid derivative. researchgate.net

The distinct reactivity between α-bromo and β/γ-bromo ketones is a fundamental concept in organic synthesis, allowing for regioselective control over reactions. chemicalforums.com The direct bromination of a β-keto ester typically occurs at the α-position between the two carbonyl groups due to the high acidity of that proton. chemicalforums.com

Stereoisomerism is a critical consideration for molecules with chiral centers. A chiral center is a carbon atom attached to four different groups.

Enantiomers : this compound does not possess a chiral center in its linear form. However, its derivatives or reaction products can be chiral. For instance, if a reaction introduces a substituent at the C-5 position, this carbon could become a chiral center, leading to the formation of a pair of enantiomers (non-superimposable mirror images). The synthesis of a single enantiomer often requires asymmetric synthesis, for example, through the use of chiral catalysts. Catalytic asymmetric bromination and chlorination of β-keto esters have been developed to produce optically active α-halo-β-keto esters. acs.org

Diastereomers : If a molecule contains two or more chiral centers, it can exist as diastereomers (stereoisomers that are not mirror images of each other). For example, in a reaction involving an α-bromo-β-keto ester, if a new stereocenter is formed, the product could exist as diastereomers. The relative configuration of these centers determines the diastereomeric form. Controlling the stereochemical outcome of such reactions is a significant goal in synthetic chemistry.

Analogs with Alternative Halogen Substitutions

Replacing bromine with other halogens (fluorine, chlorine, or iodine) modifies the electronic properties and the leaving group ability of the halogen, thereby altering the compound's reactivity.

Fluoro Ketoesters (e.g., Ethyl 5-fluoro-4-oxohexanoate) : Fluorine is highly electronegative but a poor leaving group compared to other halogens. The synthesis of α-fluoro ketones often requires specialized fluorinating agents. Their reactivity is dominated by the strong inductive effect of fluorine, which can increase the acidity of nearby protons and influence the reactivity of the adjacent ketone.

Chloro Ketoesters (e.g., Ethyl 5-chloro-4-oxohexanoate) : Chlorine is a better leaving group than fluorine. α-chloro ketones are common intermediates in synthesis and can be prepared by direct chlorination of the corresponding ketone. researchgate.net Highly enantioselective α-chlorination of β-keto esters can be achieved using chiral ligands, and the resulting tertiary chlorides can undergo Sₙ2 displacement reactions. acs.org

Iodinated Ketoesters (e.g., Ethyl 5-iodo-4-oxohexanoate) : Iodine is the best leaving group among the common halogens and is the least electronegative. α-iodo ketones are highly reactive in nucleophilic substitution reactions. Direct iodination of ketones can be achieved using iodine in the presence of an oxidizing agent. mdpi.com

Table 2: Comparison of Halogenated Analogs
Halogen (X)Compound ExampleC-X Bond StrengthLeaving Group AbilityTypical Reactivity
FluorineEthyl 5-fluoro-4-oxohexanoateStrongestPoorDominated by inductive effects
ChlorineEthyl 5-chloro-4-oxohexanoateIntermediateGoodVersatile for substitutions and eliminations
BromineThis compoundIntermediateVery GoodHighly reactive in substitutions and rearrangements
IodineEthyl 5-iodo-4-oxohexanoateWeakestExcellentMost reactive towards nucleophilic substitution

Comparison of Reactivity and Synthetic Pathways across Analogs

The structural variations discussed above lead to distinct differences in reactivity and require tailored synthetic approaches.

Reactivity Comparison : The reactivity of the C-5 position in Ethyl 5-halo-4-oxohexanoates in Sₙ2 reactions follows the trend I > Br > Cl > F, consistent with leaving group ability. The acidity of the α-protons is influenced by both the halogen and other alkyl substituents. Steric hindrance, as seen in the methyl-branched analog, can significantly reduce reaction rates at the carbonyl carbon. Positional isomers like Ethyl 6-bromo-3-oxohexanoate exhibit entirely different reaction manifolds, favoring intramolecular cyclizations over the α-substitution chemistry characteristic of the parent compound.

Synthetic Pathways : The synthesis of β-keto esters is a well-established field, often involving the reaction of ketones with reagents like ethyl carbonate or ethyl chloroformate in the presence of a strong base. nih.gov However, the introduction of the halogen requires specific strategies. Direct α-halogenation of the parent ketoester is a common method for chloro, bromo, and iodo derivatives, often proceeding through an enol or enolate intermediate under acidic or basic conditions. libretexts.orgmdpi.comorganic-chemistry.org The synthesis of the fluoro analog is more complex and typically requires electrophilic fluorinating agents. The synthesis of positional isomers or branched analogs involves selecting appropriately substituted starting materials for the initial condensation reaction. For example, synthesizing Ethyl 5-methyl-4-oxohexanoate would likely start from 3-methyl-2-butanone.

This comparative analysis underscores the chemical versatility of the ketoester framework and highlights how subtle structural modifications can be used to fine-tune reactivity and direct synthetic outcomes towards a wide array of complex molecular targets.

Future Research Directions and Challenges

Development of More Sustainable and Greener Synthetic Protocols

The traditional synthesis of α-halo ketones and β-keto esters often involves hazardous reagents and generates significant waste. rsc.org Future research will undoubtedly focus on developing more environmentally benign synthetic routes to Ethyl 5-bromo-4-oxohexanoate and its derivatives.

Key areas of investigation include:

Solvent-Free Reactions: Inspired by methods like the trituration of N-bromosuccinimide with β-keto esters, future protocols could eliminate the need for organic solvents, a significant step towards greener chemistry. rsc.org

Less Hazardous Reagents: The use of molecular bromine presents considerable safety and environmental concerns. organic-chemistry.org Research into alternative brominating agents, such as bromodimethylsulfonium bromide (BDMS), which offers high regioselectivity and avoids the formation of dibrominated byproducts, will be crucial. organic-chemistry.org

Catalytic and Electrochemical Methods: The development of catalytic systems, potentially using transition metals or organocatalysts, can reduce the stoichiometric use of reagents. organic-chemistry.orgrsc.org Electrochemical synthesis, which uses electrons as the oxidant, represents a particularly promising green alternative, often conducted in environmentally friendly solvents like water and acetone. rsc.org

Continuous Flow Synthesis: Continuous flow processes offer enhanced safety, scalability, and efficiency for the synthesis of α-halo ketones. acs.orgacs.org This technology minimizes the handling of hazardous intermediates and allows for precise control over reaction conditions, leading to higher yields and purity. acs.orgacs.org

Table 1: Comparison of Traditional vs. Greener Synthetic Approaches
ParameterTraditional MethodsFuture Greener Protocols
ReagentsMolecular BromineN-bromosuccinimide (NBS), Bromodimethylsulfonium Bromide (BDMS), Electrochemical
SolventsHalogenated SolventsSolvent-free, Water, Acetone
MethodologyBatch ProcessingContinuous Flow, Catalysis
Waste GenerationHighLow

Exploration of Novel Reactivity Patterns and Catalytic Applications

The dual reactivity of this compound, stemming from its electrophilic carbonyl carbon, nucleophilic enolate, and the electrophilic carbon bearing the bromine atom, makes it a powerful synthon. acs.orgnih.gov Future research will aim to uncover and exploit new reactivity patterns.

Heterocycle Synthesis: α-Haloketones are pivotal precursors for a vast array of N-, S-, and O-containing heterocycles, many of which are pharmacologically significant. nih.govresearchgate.net Systematic exploration of the reactions of this compound with diverse dinucleophiles will likely yield novel heterocyclic scaffolds. nih.gov

Catalytic Asymmetric Transformations: The development of organocatalytic and metal-catalyzed asymmetric reactions using β-keto esters is a burgeoning field. acs.org Future work will likely focus on enantioselective transformations of this compound to produce chiral building blocks for the pharmaceutical and agrochemical industries.

C-H Functionalization: Recent advances in transition-metal catalysis have enabled the functionalization of typically inert C-H bonds. nih.gov Developing catalytic systems that can selectively activate the C-H bonds within the this compound backbone would open up new avenues for molecular diversification.

In-depth Mechanistic Understanding of Key Transformations

A thorough understanding of reaction mechanisms is fundamental to optimizing existing transformations and discovering new ones. For this compound, this involves dissecting the pathways of its characteristic reactions.

Alpha-Halogenation Mechanism: The acid-catalyzed halogenation of ketones is known to proceed through an enol intermediate. libretexts.orglibretexts.orgopenstax.org Kinetic studies have shown that the rate of reaction is dependent on the concentration of the ketone and the acid but independent of the halogen concentration, indicating that enol formation is the rate-determining step. libretexts.orgopenstax.org Future research could employ advanced spectroscopic and computational techniques to further probe the intermediates and transition states in the synthesis of this compound.

Nucleophilic Substitution Pathways: The reaction of α-haloketones with nucleophiles is a cornerstone of their utility. nih.gov However, these reactions can be complex, with competition between direct substitution (SN2) and other pathways. up.ac.za Detailed kinetic and computational studies on this compound will be necessary to elucidate the factors that govern the reaction outcome with various nucleophiles. up.ac.zaacs.org

Computational Design and Prediction of Novel Derivatives with Tailored Reactivity

The synergy between computational chemistry and experimental synthesis is a powerful engine for discovery. In the context of this compound, computational tools can guide the development of new derivatives and predict their chemical behavior.

Predictive Reactivity Models: Machine learning and quantitative structure-activity relationship (QSAR) models are being developed to predict reaction kinetics and outcomes. nih.govarxiv.org Applying these approaches to the reactions of α-bromo ketoesters could accelerate the discovery of new transformations and optimize reaction conditions. nih.gov

Design of Task-Specific Derivatives: Density Functional Theory (DFT) and other computational methods can be used to model the electronic structure and reactivity of this compound derivatives. up.ac.za This allows for the in silico design of molecules with tailored properties, for instance, by modifying substituents to enhance reactivity at a specific site or to favor a particular reaction pathway. mdpi.com

Table 2: Computational Approaches in the Study of this compound
Computational MethodApplication AreaPotential Outcome
Density Functional Theory (DFT)Mechanistic StudiesElucidation of reaction pathways and transition state energies.
Machine Learning / QSARReactivity PredictionPrediction of reaction rates and product selectivity.
Molecular Dynamics (MD)Interaction with Biological TargetsUnderstanding binding modes for drug design applications.

Expansion into Niche Chemical Research Areas

The unique combination of functional groups in this compound makes it an attractive candidate for exploration in emerging and specialized areas of chemical research.

Materials Science: Organic building blocks are fundamental to the creation of advanced materials with tailored properties. boronmolecular.com Derivatives of this compound could be used to synthesize novel polymers, functional dyes, or components of organic electronic devices.

Medicinal Chemistry: The α-ketoamide motif, which can be accessed from α-keto esters, is considered a "privileged" structure in medicinal chemistry due to its favorable pharmacokinetic properties. acs.org this compound could serve as a starting point for the synthesis of new therapeutic agents.

Supramolecular Chemistry: Small organic molecules are increasingly used in the self-assembly of complex nanostructures for applications in biomedicine and catalysis. nih.gov The functional handles on this compound could be exploited to direct the formation of novel supramolecular architectures.

Q & A

Q. Table 1: Example Bromination Conditions

PrecursorBrominating AgentSolventTime (h)Yield (%)
Ethyl 4-oxohexanoateNBSCH₂Cl₂7285*
Adapted from analogous synthesis in .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Key signals include the ester carbonyl (δ ~170 ppm in ¹³C NMR) and the brominated carbon (δ ~35–40 ppm). The ketone carbonyl (δ ~200–210 ppm) and ethyl group protons (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) confirm the ester moiety .
  • FTIR : Strong absorptions for C=O (ester: ~1740 cm⁻¹; ketone: ~1710 cm⁻¹) and C-Br (~600 cm⁻¹) are diagnostic .

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

Answer:
Discrepancies often arise from variations in:

  • Reaction Monitoring : Prolonged reaction times may lead to over-bromination; use real-time TLC or HPLC to track intermediate formation .
  • Purification Efficiency : Optimize column chromatography solvents (e.g., adjust polarity gradients) or employ recrystallization for higher-purity isolates .
  • Side Reactions : Analyze byproducts via GC-MS or LC-MS to identify competing pathways (e.g., elimination or oxidation) and adjust protecting groups or catalysts .

Advanced: What computational methods aid in predicting the reactivity of this compound in nucleophilic substitution?

Answer:

  • DFT Calculations : Model transition states to predict regioselectivity (e.g., SN2 vs. radical pathways). Software like Gaussian or ORCA can optimize geometries and calculate activation energies .
  • Molecular Dynamics Simulations : Assess solvent effects on reaction kinetics (e.g., polar aprotic solvents stabilize transition states in SN2 mechanisms) .

Advanced: How can this compound be utilized in multi-step syntheses of bioactive molecules?

Answer:

  • As a Building Block : The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura for aryl introductions), while the ketone enables reductions (e.g., to alcohols) or condensations (e.g., with hydrazines for heterocycles) .
  • Case Study : In oxazole syntheses, brominated esters undergo cyclization with amides under reflux conditions (toluene/dioxane, 24 h) to form bioactive heterocycles .

Basic: What are the best practices for ensuring reproducibility in this compound syntheses?

Answer:

  • Detailed Protocols : Specify exact reagent grades, solvent drying methods, and equipment (e.g., inert atmosphere for moisture-sensitive steps) .
  • Data Transparency : Report raw NMR/IR spectra, chromatograms, and melting points. Use standardized formats (e.g., CONSORT-EHEALTH guidelines) for documenting experimental variables .

Advanced: How can isotopic labeling (e.g., ²H, ¹³C) elucidate the mechanism of this compound in kinetic studies?

Answer:

  • Kinetic Isotope Effects (KIE) : Introduce ²H at the β-carbon to study hydrogen abstraction in radical bromination pathways. Compare rate constants (kH/kD) to distinguish between concerted and stepwise mechanisms .
  • ¹³C-Labeling : Track carbonyl group reactivity in nucleophilic attacks using ¹³C NMR to observe intermediate tetrahedral adducts .

Basic: What safety and ethical considerations apply when handling this compound?

Answer:

  • Safety : Use fume hoods due to volatile solvents; handle brominated compounds with nitrile gloves to prevent skin absorption.
  • Ethics : Adhere to institutional guidelines for chemical waste disposal and data integrity (e.g., avoid selective reporting of spectra) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.